Potassium 4-butyl-1,3-thiazole-2-carboxylate
Overview
Description
Potassium 4-butyl-1,3-thiazole-2-carboxylate is a chemical compound with the CAS Number: 1240526-62-8 . It has a molecular weight of 223.34 . The IUPAC name for this compound is potassium 4-butyl-1,3-thiazole-2-carboxylate .
Molecular Structure Analysis
The Inchi Code for Potassium 4-butyl-1,3-thiazole-2-carboxylate is 1S/C8H11NO2S.K/c1-2-3-4-6-5-12-7 (9-6)8 (10)11;/h5H,2-4H2,1H3, (H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving Potassium 4-butyl-1,3-thiazole-2-carboxylate are not mentioned in the literature, thiazoles in general have been shown to participate in a variety of chemical reactions . For instance, thiazoles are used to obtain free carbene particles and complexed with transition metals .Scientific Research Applications
Synthesis and Antibacterial Activity
Markovich et al. (2014) synthesized 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, related to Potassium 4-butyl-1,3-thiazole-2-carboxylate, by transesterification of butyl esters. They explored the kinetic characteristics and investigated the antimicrobial activity of the products (Markovich et al., 2014).
Antiviral Activity
Dawood et al. (2015) conducted a study involving derivatives similar to Potassium 4-butyl-1,3-thiazole-2-carboxylate, examining their antiviral activities against several viruses including Poliovirus, Influenza A (H1N1), Hepatitis B, and Hepatitis C viruses (Dawood et al., 2015).
Synthesis and Crystallography
Xin et al. (2003) synthesized a compound related to Potassium 4-butyl-1,3-thiazole-2-carboxylate, studying its molecular structure through crystallographic analysis. This research provides insight into the physical properties and potential applications of similar compounds (Xin et al., 2003).
Fungicidal Activity
A study by Ali (2007) involved synthesizing derivatives of Potassium 4-butyl-1,3-thiazole-2-carboxylate and screening them for fungicidal activity. This research contributes to understanding the potential agricultural applications of such compounds (Ali, 2007).
Biological Activities
Fengyun et al. (2015) designed and synthesized novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, related to Potassium 4-butyl-1,3-thiazole-2-carboxylate. They evaluated the fungicidal and antivirus activities of these compounds, providing insights into their potential pharmaceutical applications (Fengyun et al., 2015).
Chemical Reactions and Synthesis
Shchipalkin et al. (2011) researched the chemical reactions and synthesis of 1,3-thiazole derivatives, which are structurally related to Potassium 4-butyl-1,3-thiazole-2-carboxylate. This study adds to the knowledge of chemical properties and synthesis methods for such compounds (Shchipalkin et al., 2011).
Safety And Hazards
The safety information for Potassium 4-butyl-1,3-thiazole-2-carboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
potassium;4-butyl-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.K/c1-2-3-4-6-5-12-7(9-6)8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOZULQOWXYNRN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC(=N1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-butyl-1,3-thiazole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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